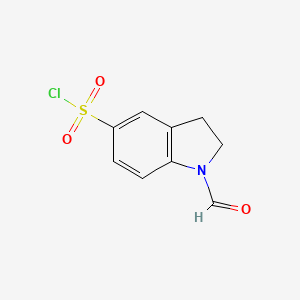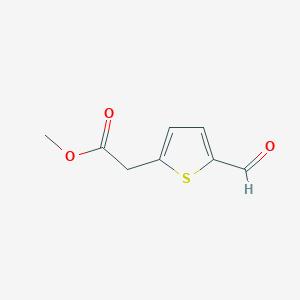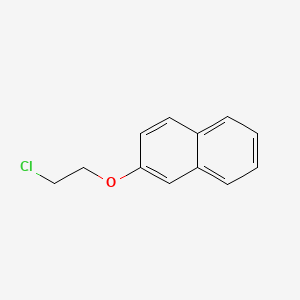
1-formyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-formylindoline-5-sulfonyl chloride involves several steps. One common method includes the reaction of indoline derivatives with sulfonyl chlorides under controlled conditions. The reaction typically requires a base to facilitate the nucleophilic attack by the indoline derivative on the sulfonyl chloride . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-formyl-2,3-dihydro-1H-indole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-formyl-2,3-dihydro-1H-indole-5-sulfonyl chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-formylindoline-5-sulfonyl chloride involves its ability to act as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, such as amines, leading to the formation of sulfonamide derivatives . These reactions are crucial in medicinal chemistry for developing drugs with various biological activities .
Comparaison Avec Des Composés Similaires
1-formyl-2,3-dihydro-1H-indole-5-sulfonyl chloride can be compared with other indole derivatives:
Indole-3-acetic Acid: A plant hormone involved in growth and development.
Indole-2-carboxylic Acid: Used in the synthesis of pharmaceuticals and agrochemicals.
Indole-5-carboxylic Acid: Known for its role in synthesizing various bioactive compounds.
The uniqueness of 1-formylindoline-5-sulfonyl chloride lies in its specific reactivity and applications in proteomics research, making it a valuable compound in both academic and industrial settings .
Propriétés
Formule moléculaire |
C9H8ClNO3S |
|---|---|
Poids moléculaire |
245.68 g/mol |
Nom IUPAC |
1-formyl-2,3-dihydroindole-5-sulfonyl chloride |
InChI |
InChI=1S/C9H8ClNO3S/c10-15(13,14)8-1-2-9-7(5-8)3-4-11(9)6-12/h1-2,5-6H,3-4H2 |
Clé InChI |
CBFKYLBXAGYDRS-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C2=C1C=C(C=C2)S(=O)(=O)Cl)C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-(4-methylphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B8803675.png)



![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B8803700.png)


![1-(2-Chloroethyl)-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B8803714.png)



![6-Bromo-8-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8803757.png)

